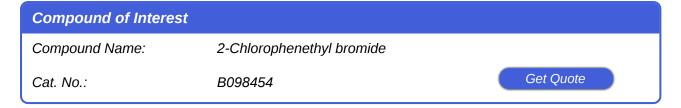


A Comparative Spectroscopic Guide to 2-Chlorophenethyl Bromide and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-chlorophenethyl bromide** and its methylated and methoxylated derivatives. The information presented is intended to aid in the structural elucidation and characterization of this class of compounds, which are valuable intermediates in synthetic organic chemistry and drug discovery.

Comparative ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **2-chlorophenethyl bromide** and two of its derivatives. This data provides a baseline for the identification and differentiation of these compounds based on the electronic effects of the ortho-substituents on the chemical shifts of the aromatic and aliphatic protons and carbons.

Disclaimer: The NMR data presented in this guide is predicted using a computational model (nmrdb.org) and should be used as a reference. Experimental verification is recommended for precise structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)



Compound	Ar-H (ppm)	-CH₂-Ar (ppm)	-CH₂-Br (ppm)	Other (ppm)
2- Chlorophenethyl bromide	7.15-7.40 (m, 4H)	3.25 (t, J = 7.2 Hz, 2H)	3.65 (t, J = 7.2 Hz, 2H)	-
2- Methylphenethyl bromide	7.10-7.25 (m, 4H)	3.15 (t, J = 7.4 Hz, 2H)	3.60 (t, J = 7.4 Hz, 2H)	2.35 (s, 3H, - CH₃)
2- Methoxypheneth yl bromide	6.85-7.30 (m, 4H)	3.10 (t, J = 7.0 Hz, 2H)	3.62 (t, J = 7.0 Hz, 2H)	3.85 (s, 3H, - OCH₃)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound	Ar-C (ppm)	-CH ₂ -Ar (ppm)	-CH₂-Br (ppm)	Other (ppm)
2- Chlorophenethyl bromide	134.5 (C-Cl), 131.0, 129.5, 128.0, 127.0, 125.5	38.5	32.0	-
2- Methylphenethyl bromide	136.0 (C-CH₃), 130.5, 129.0, 128.5, 126.5, 125.0	36.0	33.0	19.0 (-CH₃)
2- Methoxypheneth yl bromide	157.0 (C-OCH ₃), 130.0, 128.5, 121.0, 110.5, 109.0	33.0	32.5	55.5 (-OCH₃)

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.

Sample Preparation



- Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]
- Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for phenethyl bromide derivatives. Ensure the solvent is of high purity to avoid extraneous signals.
- Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a
 pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[1]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled experiment.
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.



• Number of Scans: 1024 or more, depending on the sample concentration.

Visualization of Concepts

To aid in the understanding of the spectroscopic analysis process and the molecular structures, the following diagrams are provided.



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Caption: General workflow for NMR spectroscopic analysis.

Caption: Structure of **2-chlorophenethyl bromide** with key carbons labeled.

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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